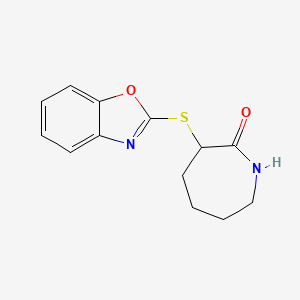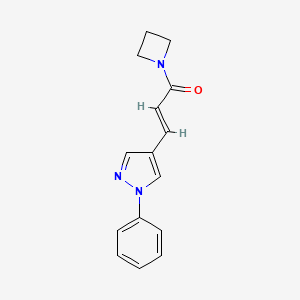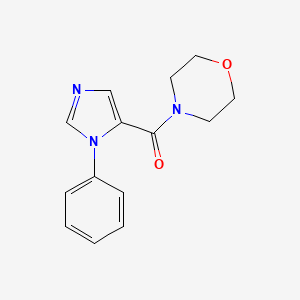
2-(4-Chloro-3-methylphenoxy)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-methylphenoxy)nicotinonitrile, also known as CMN, is a chemical compound with the molecular formula C14H10ClN2O. It is a potent herbicide that is widely used in agriculture to control weeds. CMN belongs to the class of compounds known as pyridine carboxylic acids, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)nicotinonitrile involves the inhibition of the photosystem II complex in plants. This complex is responsible for the light-dependent reactions of photosynthesis, which generate ATP and NADPH. This compound binds to the D1 protein of photosystem II, which prevents the transfer of electrons from water to the photosystem II complex. This ultimately leads to the generation of reactive oxygen species, which cause damage to the photosystem II complex and ultimately lead to plant death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its herbicidal activity, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antifungal activity by inhibiting the growth of fungal cells. Additionally, this compound has been shown to have antitumor activity by inducing apoptosis in cancer cells.
実験室実験の利点と制限
One of the major advantages of using 2-(4-Chloro-3-methylphenoxy)nicotinonitrile in lab experiments is its high potency as a herbicide. This makes it an ideal compound for studying the effects of herbicides on plants. Additionally, this compound has been extensively studied, which means that there is a wealth of information available on its biological activities. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound is highly toxic to humans and animals, which means that strict safety precautions must be taken when handling the compound.
将来の方向性
There are a number of future directions for research on 2-(4-Chloro-3-methylphenoxy)nicotinonitrile. One area of research could be to investigate the use of this compound as a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of research could be to investigate the potential of this compound as a natural herbicide, which would have less environmental impact than traditional herbicides. Additionally, research could be conducted to investigate the mechanism of action of this compound in more detail, which could lead to the development of more potent herbicides and other biological agents.
合成法
The synthesis of 2-(4-Chloro-3-methylphenoxy)nicotinonitrile involves the reaction between 4-chloro-3-methylphenol and 2-chloronicotinonitrile in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then cyclized to form the final product. The yield of the synthesis is typically around 70-80%.
科学的研究の応用
2-(4-Chloro-3-methylphenoxy)nicotinonitrile has been extensively studied for its herbicidal activity. It is highly effective against a wide range of weeds, including grasses and broadleaf weeds. This compound works by inhibiting the photosynthesis process in plants, which ultimately leads to their death. In addition to its herbicidal activity, this compound has also been shown to exhibit other biological activities, including anti-inflammatory, antifungal, and antitumor effects.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-9-7-11(4-5-12(9)14)17-13-10(8-15)3-2-6-16-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARCOQLTZLVZKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC=N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(dimethylamino)cyclohexyl]methyl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]acetamide](/img/structure/B7462445.png)


![3-(3-Chlorophenyl)-5-[[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7462469.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone](/img/structure/B7462470.png)
![(E)-1-(azetidin-1-yl)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-en-1-one](/img/structure/B7462471.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7462473.png)
![N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7462475.png)
![N-(2,6-dimethylphenyl)-2-[4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]acetamide](/img/structure/B7462495.png)

![3-methyl-4-oxo-N-[4-(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7-tetrahydroindole-2-carboxamide](/img/structure/B7462508.png)

![3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462517.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7462521.png)